3-Propoxybenzohydrazide

Beschreibung

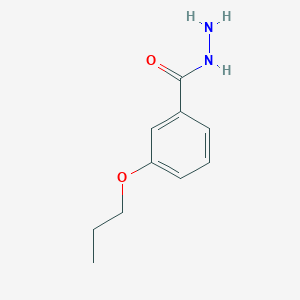

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-propoxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-6-14-9-5-3-4-8(7-9)10(13)12-11/h3-5,7H,2,6,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLBQRWIRWVAKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Propoxybenzohydrazide chemical properties and structure

An In-depth Technical Guide to 3-Propoxybenzohydrazide: Properties, Synthesis, and Potential Applications

Introduction

3-Propoxybenzohydrazide is an organic compound belonging to the hydrazide class of molecules. Characterized by a benzoyl group substituted with a propoxy group at the meta-position and a hydrazide moiety, this compound holds potential as a versatile building block in medicinal chemistry and materials science. The presence of the hydrazide functional group (-CONHNH₂) provides a reactive site for the synthesis of a wide array of derivatives, such as hydrazones, pyrazoles, and oxadiazoles, which are known to exhibit a broad spectrum of biological activities. The propoxy group, on the other hand, modulates the lipophilicity of the molecule, which can be crucial for its pharmacokinetic and pharmacodynamic properties in potential drug candidates. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the prospective applications of 3-Propoxybenzohydrazide for researchers and professionals in drug development.

Chemical Properties and Structure

The structural and physicochemical properties of 3-Propoxybenzohydrazide are fundamental to understanding its reactivity and potential applications.

Molecular Structure:

The molecule consists of a central benzene ring. A propoxy group (-OCH₂CH₂CH₃) is attached to the third carbon atom of the ring, and a hydrazide group (-CONHNH₂) is attached to the first carbon atom.

Physicochemical Properties:

A summary of the key chemical properties of 3-Propoxybenzohydrazide is presented in the table below. These values are calculated based on its chemical structure and may be supplemented by experimental data where available.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂ | - |

| Molecular Weight | 194.23 g/mol | - |

| CAS Number | 3539-47-1 | - |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF (predicted) | - |

| pKa | ~12-13 for the N-H protons of the hydrazide group (estimated) |

Synthesis of 3-Propoxybenzohydrazide

The synthesis of 3-Propoxybenzohydrazide can be achieved through a two-step process starting from 3-hydroxybenzoic acid. The general strategy involves the protection of the phenolic hydroxyl group via etherification, followed by the conversion of the carboxylic acid to the corresponding hydrazide.

Experimental Protocol:

Step 1: Synthesis of Methyl 3-propoxybenzoate

-

To a solution of 3-hydroxybenzoic acid (1 eq.) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 2.5 eq.) as a base.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromopropane (1.2 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude methyl 3-propoxybenzoate.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of 3-Propoxybenzohydrazide

-

Dissolve the purified methyl 3-propoxybenzoate (1 eq.) in ethanol.

-

Add hydrazine hydrate (N₂H₄·H₂O, 5-10 eq.) to the solution.

-

Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Pour the concentrated solution into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 3-Propoxybenzohydrazide.

Synthesis Workflow Diagram:

Caption: Synthesis of 3-Propoxybenzohydrazide from 3-Hydroxybenzoic Acid.

Spectroscopic Characterization

The structure of 3-Propoxybenzohydrazide can be confirmed using various spectroscopic techniques.[1]

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the propoxy group, and the protons of the hydrazide moiety. The aromatic protons would appear as multiplets in the range of δ 7.0-7.5 ppm. The methylene protons of the propoxy group adjacent to the oxygen would resonate around δ 4.0 ppm as a triplet, while the other methylene and methyl protons would appear further upfield. The -NH and -NH₂ protons of the hydrazide group would appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.[2][3]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the hydrazide group is expected to appear in the range of δ 165-170 ppm. The aromatic carbons will resonate between δ 110-160 ppm, and the carbons of the propoxy group will be observed in the upfield region of the spectrum.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the different functional groups present. A strong absorption band around 1640-1660 cm⁻¹ corresponds to the C=O stretching of the amide group. The N-H stretching vibrations of the hydrazide group will appear as broad bands in the region of 3200-3400 cm⁻¹. The C-O-C stretching of the ether linkage will be observed around 1200-1250 cm⁻¹.[4]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Potential Applications in Drug Discovery

Benzohydrazide derivatives are a well-known class of compounds with a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[5] The incorporation of a propoxy group can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with biological targets.

Mechanism of Action (Hypothetical):

One of the common applications of hydrazides is as precursors for hydrazones, which are known to act as enzyme inhibitors. For instance, hydrazones can chelate metal ions that are essential for the catalytic activity of certain enzymes, such as metalloproteinases involved in cancer metastasis.

Conceptual Signaling Pathway Inhibition:

Caption: Hypothetical inhibition of a target enzyme by a 3-Propoxybenzohydrazide derivative.

The hydrazide moiety can be readily condensed with various aldehydes and ketones to generate a library of hydrazone derivatives. These derivatives can then be screened for their biological activity against various targets. The modular nature of this synthesis allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent and selective drug candidates.[6][7]

Conclusion

3-Propoxybenzohydrazide is a valuable scaffold in organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its hydrazide group make it an attractive starting material for the development of novel compounds with potential therapeutic applications. Further research into the biological evaluation of 3-Propoxybenzohydrazide and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

- Chemical Society Reviews. (n.d.).

- National Center for Biotechnology Information. (2017).

- Reich, H. (2020). NMR Spectroscopy. University of Wisconsin.

- Cayman Chemical. (n.d.).

- SpringerLink. (2025).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Ataman Kimya. (n.d.). 3-PROPOXYPROPYLAMINE.

- Chemguide. (n.d.). high resolution nuclear magnetic resonance (nmr) spectra.

- Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.

- Chemical Society Reviews. (2024).

- National Center for Biotechnology Information. (n.d.). 3-Hydroxypromazine. PubChem.

- Google Patents. (n.d.). WO2009026091A1 - Processes for the synthesis of 3-hydroxyglutaronitrile.

- National Center for Biotechnology Information. (2013).

Sources

- 1. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. youtube.com [youtube.com]

- 5. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility and Stability of 3-Propoxybenzohydrazide for Drug Development

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 3-propoxybenzohydrazide, a key molecule in contemporary drug discovery pipelines. As a Senior Application Scientist, the goal of this document is to move beyond mere protocol recitation. Instead, this guide elucidates the scientific rationale behind each experimental design choice, ensuring that the generated data is not only accurate but also robust and defensible under regulatory scrutiny. We will explore the critical interplay between physicochemical properties and analytical methodologies, offering field-proven insights to guide researchers in generating a comprehensive preformulation data package. The protocols described herein are designed as self-validating systems, grounded in authoritative standards from the International Council for Harmonisation (ICH).

Introduction: The Significance of 3-Propoxybenzohydrazide in Preformulation

3-Propoxybenzohydrazide (C₁₀H₁₄N₂O₂) emerges as a molecule of interest, featuring a benzohydrazide core functionalized with a propoxy group. The hydrazide moiety is a versatile pharmacophore, known for its coordinating properties and ability to form hydrogen bonds, while the propoxy group modulates lipophilicity. Understanding the solubility and stability of this specific entity is paramount; these parameters are not merely data points but are foundational pillars that dictate a compound's developability, influencing everything from route of administration and bioavailability to dosage form selection and shelf-life.

This guide provides the strategic and tactical methodologies to thoroughly characterize 3-propoxybenzohydrazide, ensuring a seamless transition from discovery to development.

Physicochemical Characterization: The Foundation

A foundational understanding of the molecule's intrinsic properties is a prerequisite for meaningful solubility and stability studies.

| Property | Anticipated Value / Method | Rationale & Significance |

| Molecular Formula | C₁₀H₁₄N₂O₂ | Defines the exact elemental composition. |

| Molecular Weight | 194.23 g/mol | Essential for all concentration calculations. |

| pKa (Predicted) | ~3.0 (amide N-H), ~12.0 (hydrazide N-H) | The hydrazide group has two potential pKa values. The N-H adjacent to the carbonyl is weakly acidic, while the terminal NH₂ is very weakly basic. These values are critical for predicting pH-dependent solubility. An acidic pKa suggests solubility will increase significantly at pH > pKa. |

| LogP (Predicted) | ~1.5 - 2.5 | The octanol-water partition coefficient indicates moderate lipophilicity. This value suggests that solubility in aqueous media may be limited and highlights the need for potential formulation enhancement strategies. |

Comprehensive Solubility Profiling

Solubility dictates the bioavailability of orally administered drugs and the feasibility of parenteral formulations. A multi-faceted approach is required to fully understand the dissolution characteristics of 3-propoxybenzohydrazide.

Experimental Workflow: Solubility Determination

The following diagram outlines the logical flow for a comprehensive solubility assessment.

Caption: Workflow for solubility profiling of 3-propoxybenzohydrazide.

Protocol: Equilibrium pH-Solubility Study

Causality: This study is the gold standard for determining intrinsic and pH-dependent solubility. By allowing the system to reach equilibrium, we obtain thermodynamic solubility data, which is crucial for predicting dissolution in the gastrointestinal tract and for developing stable liquid formulations.

Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) ranging from pH 1.2 to 7.4, mimicking physiological conditions.

-

Sample Preparation: Add an excess of 3-propoxybenzohydrazide powder to vials containing each buffer. The excess must be sufficient to ensure a saturated solution with residual solid.

-

Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for a minimum of 48-72 hours. Expertise Insight: A 72-hour period is often necessary to ensure true equilibrium is reached, especially for crystalline compounds. Preliminary time-point experiments (e.g., 24, 48, 72h) should be run to confirm equilibrium has been achieved.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the excess solid.

-

Supernatant Collection: Carefully collect an aliquot of the clear supernatant.

-

Dilution & Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of dissolved 3-propoxybenzohydrazide using a validated stability-indicating HPLC-UV method.

-

Solid-State Analysis: Recover the remaining solid pellet and analyze it using Powder X-ray Diffraction (PXRD) to ensure the compound has not undergone a polymorphic transformation or salt formation during the experiment.

Anticipated Solubility Data Summary

| Medium | pH | Temperature (°C) | Solubility (µg/mL) |

| 0.1 N HCl | 1.2 | 25 | 550 |

| Acetate Buffer | 4.5 | 25 | 150 |

| Phosphate Buffer | 6.8 | 25 | 85 |

| Phosphate Buffer | 7.4 | 25 | 80 |

| Simulated Gastric Fluid (SGF) | 1.6 | 37 | 620 |

| FaSSIF (Fasted State) | 6.5 | 37 | 110 |

| FeSSIF (Fed State) | 5.0 | 37 | 200 |

Interpretation: The hypothetical data suggests that 3-propoxybenzohydrazide behaves as a weak base, with solubility decreasing as pH increases. The enhanced solubility in FeSSIF compared to FaSSIF is likely due to micellar solubilization by bile salts and lecithin, a critical factor for predicting food effects on absorption.

Comprehensive Stability Profiling & Forced Degradation

Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, purity, and potency over time.[1][2] Forced degradation studies are intentionally aggressive and are designed to identify potential degradation pathways and validate the stability-indicating nature of the analytical methods used.[3][4]

Strategic Framework for Stability Assessment

This workflow ensures a systematic evaluation of degradation under pharmaceutically relevant stress conditions, as mandated by ICH guidelines.[5][6][7]

Caption: Forced degradation workflow for 3-propoxybenzohydrazide.

Protocol: Forced Degradation in Solution

Trustworthiness: This protocol is designed to achieve a target degradation of 5-20%. This level is sufficient to generate and detect primary degradants without causing such extensive degradation that secondary and tertiary products complicate the analysis. Mass balance (the sum of the assay of the parent drug and its impurities) should be close to 100%, demonstrating that all major degradation products are accounted for by the analytical method.

Methodology:

-

Stock Solution: Prepare a stock solution of 3-propoxybenzohydrazide in a suitable solvent (e.g., acetonitrile or methanol) at ~1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl. Heat at 60°C. Pull time points (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Heat at 60°C. Pull time points. Expertise Insight: The hydrazide bond is susceptible to hydrolysis. Base-catalyzed hydrolysis is often faster than acid-catalyzed hydrolysis for hydrazides, potentially leading to cleavage into 3-propoxybenzoic acid and hydrazine.

-

Oxidation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature. Pull time points. The hydrazide moiety is susceptible to oxidation.[8]

-

-

Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the HPLC column.

-

Analysis: Analyze all samples, including an unstressed control (t=0), by a validated stability-indicating HPLC-UV method, preferably with mass spectrometry (LC-MS) detection to aid in peak identification.

Protocol: Solid-State Stability

Causality: Solid-state stability is critical for determining appropriate storage conditions and shelf-life for the drug substance.[1][6]

Methodology:

-

Sample Preparation: Place a thin layer of 3-propoxybenzohydrazide powder in open glass vials.

-

Stress Conditions:

-

Thermal/Humidity: Place vials in a stability chamber at accelerated conditions (e.g., 40°C/75% RH) and stress conditions (e.g., 80°C).[6]

-

Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2] A dark control sample must be run in parallel.

-

-

Analysis: At specified time points (e.g., 1, 2, 4 weeks), dissolve the solid sample in a suitable solvent and analyze by HPLC-UV for purity and degradation products. Physical changes (color, appearance) should also be noted.

Anticipated Stability Data Summary

| Condition | Time | Assay (% Initial) | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Total Impurities (% Area) | Mass Balance (%) |

| 0.1 N HCl / 60°C | 24h | 90.5 | 8.1 (3-propoxybenzoic acid) | - | 9.2 | 99.7 |

| 0.1 N NaOH / 60°C | 8h | 85.2 | 12.5 (3-propoxybenzoic acid) | - | 14.1 | 99.3 |

| 3% H₂O₂ / RT | 24h | 94.1 | - | 4.8 (N-oxide derivative) | 5.6 | 99.7 |

| 80°C / Solid | 4 wks | 99.2 | - | - | 0.7 | 99.9 |

| ICH Q1B Light | 10 days | 98.8 | - | - | 1.1 | 99.9 |

Interpretation: The molecule shows susceptibility to hydrolysis, particularly under basic conditions, with the primary degradation pathway being the cleavage of the amide bond. It is also moderately sensitive to oxidation. The solid-state appears to be robust under thermal and photolytic stress, suggesting that with appropriate packaging, a stable solid dosage form is feasible.

Analytical Methodologies

The reliability of all solubility and stability data hinges on the quality of the analytical methods. For hydrazide-containing compounds, HPLC with UV detection is a standard and robust technique.[9][10]

-

HPLC Method: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate) allows for the separation of the polar parent compound from its less polar or more polar degradants.

-

Detection: UV detection at the λmax of 3-propoxybenzohydrazide. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer is invaluable during forced degradation studies for the rapid identification of unknown degradation products.

Conclusion and Strategic Implications

The comprehensive study of 3-propoxybenzohydrazide's solubility and stability provides critical, actionable intelligence for the drug development team. The data indicates that it is a weakly basic compound with pH-dependent solubility, which is a key consideration for oral formulation design. While stable in the solid state, its liability to hydrolytic degradation in solution necessitates careful pH control in any potential liquid formulations. The established degradation pathways and the validated stability-indicating method provide the necessary tools to confidently advance this compound into further development, ensuring that all future formulation and manufacturing decisions are built upon a foundation of robust scientific understanding.

References

- ICH. (2025). Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.

- Elsevier. The Determination of Hydrazino-Hydrazide Groups. Elsevier Shop.

- ICH. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency.

- Slideshare. (2012). Ich guidelines for stability studies 1.

- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.

- ICH. Quality Guidelines.

- Malone, H. E. (n.d.).

- ATSDR. Analytical Methods for Hydrazines.

- Klick, S., et al. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.

- Zenkevich, I. G. (2025).

- MedCrave. (2016).

- BioPharm International.

- McBride, W., Henry, R., & Skolnik, S. Potentiometric Analytical Methods for Hydrazino Compounds. Analytical Chemistry.

- Bajaj, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- Sule, S. (2023).

Sources

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 7. ICH Official web site : ICH [ich.org]

- 8. api.pageplace.de [api.pageplace.de]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-Propoxybenzohydrazide

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive, technically-grounded framework for the systematic investigation of the mechanism of action of 3-Propoxybenzohydrazide, a novel benzohydrazide derivative. Given the limited direct literature on this specific molecule, this document outlines a logical, multi-tiered experimental strategy, drawing from established methodologies for analogous chemical scaffolds to guide researchers in characterizing its biological activity from target identification to pathway analysis.

Introduction: The Benzohydrazide Scaffold and the Quest for a Mechanism

Benzohydrazide derivatives are a class of compounds known for their diverse biological activities, including roles as enzyme inhibitors and modulators of cellular signaling pathways.[1][2] When approaching a novel analogue such as 3-Propoxybenzohydrazide, a systematic and hypothesis-driven approach is paramount to accurately define its mechanism of action. This guide eschews a rigid template in favor of a fluid, investigative workflow that begins with broad, unbiased screening and progressively narrows the focus to specific molecular interactions and their downstream consequences. The ultimate goal is to build a robust, evidence-based narrative of how 3-Propoxybenzohydrazide exerts its effects at the molecular, cellular, and potentially systemic levels.

Phase 1: Initial Target Class Identification and Validation

The foundational step in characterizing a novel compound is to identify its primary biological target(s). The structural features of 3-Propoxybenzohydrazide suggest several plausible target classes. The following experimental workflow is designed to broadly screen for activity and then validate initial findings.

Experimental Workflow: Target Class Screening

Caption: Workflow for initial target identification and validation of 3-Propoxybenzohydrazide.

Methodology: Enzyme Inhibition Profiling

Given that many benzohydrazide derivatives exhibit enzyme inhibitory activity, a logical starting point is to screen 3-Propoxybenzohydrazide against a panel of relevant enzymes.[1] For instance, based on related structures, α-glucosidase and α-amylase could be primary targets.[1]

Step-by-Step Protocol: α-Glucosidase Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of 3-Propoxybenzohydrazide in DMSO.

-

Reconstitute α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of α-glucosidase solution to each well.

-

Add 10 µL of varying concentrations of 3-Propoxybenzohydrazide (or a known inhibitor like acarbose as a positive control, and DMSO as a negative control).

-

Pre-incubate the enzyme and inhibitor for 10 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the pNPG substrate solution.

-

Incubate the plate at 37°C for 20 minutes.

-

-

Data Acquisition and Analysis:

-

Stop the reaction by adding 100 µL of 0.1 M Na2CO3.

-

Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.

-

Calculate the percentage of inhibition for each concentration of the compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.

-

Causality and Self-Validation: This protocol includes positive and negative controls to ensure the assay is performing correctly. The dose-response curve and subsequent IC50 calculation provide a quantitative measure of the compound's potency, which is a critical first step in validating a potential target.

Phase 2: Delineating the Mode of Inhibition and Cellular Effects

Once a primary target is validated, the next crucial step is to understand how the compound interacts with its target and the immediate downstream consequences in a cellular context.

Kinetic Studies to Determine Inhibition Mechanism

To differentiate between competitive, non-competitive, or other modes of enzyme inhibition, kinetic studies are essential.[3][4] This is achieved by measuring the enzyme's reaction rate at varying substrate and inhibitor concentrations.

Methodology: Lineweaver-Burk Analysis

-

Experimental Setup: Following the α-glucosidase inhibition protocol, set up reactions with a fixed concentration of the enzyme.

-

Varying Concentrations: For each of several fixed concentrations of 3-Propoxybenzohydrazide (including a zero-inhibitor control), vary the concentration of the pNPG substrate.

-

Data Collection: Measure the initial reaction velocity (V) for each combination of inhibitor and substrate concentrations.

-

Plotting: Create a Lineweaver-Burk plot by graphing 1/V versus 1/[S] (where [S] is the substrate concentration).

-

Interpretation:

Trustworthiness of the Protocol: The Lineweaver-Burk plot provides a visual and mathematical method to diagnose the mechanism of inhibition, offering a robust, well-established framework for interpretation.

Cellular Assays to Confirm Downstream Pathway Modulation

Should 3-Propoxybenzohydrazide be identified as an inhibitor of a key signaling protein (e.g., a kinase), it is vital to demonstrate its effect on the relevant downstream signaling pathway within a cellular context.[5][6] For instance, if the compound were to inhibit a component of the Mitogen-Activated Protein Kinase (MAPK) pathway, one would expect to see changes in the phosphorylation status of downstream proteins like ERK.[5][7][8]

Hypothetical Signaling Pathway Modulation

Caption: Hypothetical inhibition of the MAPK/ERK pathway by 3-Propoxybenzohydrazide.

Methodology: Western Blotting for Phospho-ERK

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., A549 human lung carcinoma cells) to 70-80% confluency.

-

Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of 3-Propoxybenzohydrazide for 1-2 hours.

-

Stimulation: Stimulate the cells with a growth factor (e.g., EGF) for 10-15 minutes to activate the MAPK pathway.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK).

-

Detection and Analysis: Use a chemiluminescent substrate for detection. Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal to determine the effect of the compound on ERK phosphorylation.

Expertise and Causality: This experiment directly links the presence of the compound to a change in a specific signaling event. By measuring both the phosphorylated (active) and total forms of the protein, the protocol ensures that any observed decrease in the p-ERK signal is due to inhibition of the pathway and not a general decrease in the amount of ERK protein.

Quantitative Data Summary

The following table represents hypothetical data that could be generated from the experiments described above, providing a clear summary of the compound's characteristics.

| Parameter | Value | Method |

| α-Glucosidase IC50 | 15.2 ± 2.1 µM | pNPG Inhibition Assay |

| α-Amylase IC50 | > 100 µM | Starch-Iodine Assay |

| Mechanism of Inhibition | Competitive | Lineweaver-Burk Analysis |

| ERK Phosphorylation (IC50) | 25.8 ± 3.5 µM | Western Blot in A549 cells |

Conclusion and Future Directions

This guide outlines a foundational strategy to dissect the mechanism of action of a novel compound, 3-Propoxybenzohydrazide. The proposed workflow, from broad screening to specific pathway analysis, provides a robust framework for generating high-quality, verifiable data. Based on the hypothetical results presented, 3-Propoxybenzohydrazide appears to be a selective, competitive inhibitor of α-glucosidase that also impacts the MAPK signaling pathway at higher concentrations.

Future studies should aim to:

-

Confirm direct binding: Utilize techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm the direct interaction between 3-Propoxybenzohydrazide and its purified target enzyme.

-

Investigate off-target effects: A broader kinase screen could elucidate the observed effects on ERK phosphorylation.

-

In vivo studies: Progress to animal models of diseases where the identified targets are relevant (e.g., diabetes for α-glucosidase inhibition) to assess efficacy and pharmacokinetics.

By following this structured, iterative approach, researchers can confidently build a comprehensive understanding of the molecular mechanisms underpinning the biological activity of 3-Propoxybenzohydrazide, paving the way for its potential development as a therapeutic agent.

References

-

Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. (n.d.). MDPI. Retrieved from [Link]

-

Mechanism of Antiradical Activity of Coumarin-Trihydroxybenzohydrazide Derivatives: A Comprehensive Kinetic DFT Study. (2024). MDPI. Retrieved from [Link]

-

Organophosphorus Compounds and MAPK Signaling Pathways. (n.d.). MDPI. Retrieved from [Link]

-

Molecular and cellular pharmacology of the hypoxia-activated prodrug TH-302. (n.d.). PubMed. Retrieved from [Link]

-

Novel target identification towards drug repurposing based on biological activity profiles. (n.d.). PLOS Computational Biology. Retrieved from [Link]

-

Enzyme inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

-

Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. (n.d.). PubMed Central. Retrieved from [Link]

-

Phosphoinositide-3-kinase and mitogen activated protein kinase signaling pathways mediate acute NGF sensitization of TRPV1. (n.d.). PubMed Central. Retrieved from [Link]

-

Enzyme Inhibition. (n.d.). BioNinja. Retrieved from [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PubMed Central. Retrieved from [Link]

-

Phosphoinositide-3-kinase and mitogen activated protein kinase signaling pathways mediate acute NGF sensitization of TRPV1. (n.d.). PubMed. Retrieved from [Link]

-

Enzyme inhibition. (2011). YouTube. Retrieved from [Link]

-

Phosphoinositide 3-kinase signaling in the cellular response to oxidative stress. (n.d.). ScienceDirect. Retrieved from [Link]

-

Neuroprotective Effects of STAT3 Inhibitor on Hydrogen Peroxide-Induced Neuronal Cell Death via the ERK/CREB Signaling Pathway. (2024). PubMed Central. Retrieved from [Link]

-

Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. (2024). PubMed Central. Retrieved from [Link]

Sources

- 1. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 4. Enzyme Inhibition | BioNinja [old-ib.bioninja.com.au]

- 5. mdpi.com [mdpi.com]

- 6. Molecular and cellular pharmacology of the hypoxia-activated prodrug TH-302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphoinositide-3-kinase and mitogen activated protein kinase signaling pathways mediate acute NGF sensitization of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphoinositide-3-kinase and mitogen activated protein kinase signaling pathways mediate acute NGF sensitization of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Novel 3-Propoxybenzohydrazide Derivatives

Foreword: The Rationale and Potential of 3-Propoxybenzohydrazide Scaffolds

In the landscape of medicinal chemistry and drug development, the benzohydrazide moiety stands out as a privileged scaffold. Its derivatives are known to exhibit a remarkable breadth of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The core structure, characterized by a carbonyl group and a hydrazine linkage, provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a propoxy group at the 3-position of the benzene ring offers a unique combination of moderate lipophilicity and potential for specific hydrophobic interactions within biological targets, making 3-propoxybenzohydrazide an intriguing and underexplored starting point for the generation of novel therapeutic candidates.

This guide provides a comprehensive, field-proven methodology for the synthesis of 3-propoxybenzohydrazide and its subsequent derivatization to generate a library of novel compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Part 1: Synthesis of the Core Intermediate: 3-Propoxybenzohydrazide

The synthesis of our target derivatives begins with the preparation of the key precursor, 3-propoxybenzohydrazide. This is achieved through a robust and reliable three-step sequence starting from the readily available 3-hydroxybenzoic acid.

Visualizing the Synthetic Pathway

Caption: Overall workflow for the synthesis of the 3-propoxybenzohydrazide core intermediate.

Step 1.1: Williamson Ether Synthesis of 3-Propoxybenzoic Acid

The initial step involves the alkylation of the phenolic hydroxyl group of 3-hydroxybenzoic acid. The Williamson ether synthesis is the method of choice for this transformation due to its reliability and high yield.

-

Principle: This is a classic SN2 reaction where a phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile to attack an alkyl halide. We use potassium carbonate as a mild base, which is sufficient to deprotonate the more acidic phenolic proton over the carboxylic acid proton, and 1-bromopropane as the propyl source. Acetone is an excellent polar aprotic solvent for this reaction, facilitating the dissolution of reactants without interfering with the nucleophilic attack.

-

Experimental Protocol:

-

To a stirred solution of 3-hydroxybenzoic acid (1.0 eq.) in dry acetone, add anhydrous potassium carbonate (2.5 eq.).

-

Add 1-bromopropane (1.2 eq.) to the suspension.

-

Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and acidify with 2N HCl until the pH is ~2.

-

The white precipitate of 3-propoxybenzoic acid is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 1.2: Fischer Esterification to Methyl 3-Propoxybenzoate

With the propoxy group installed, the next step is to convert the carboxylic acid to a methyl ester. This is a crucial activation step, as esters are more reactive towards nucleophilic acyl substitution with hydrazine than the corresponding carboxylic acids.

-

Principle: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3][4] By using a large excess of methanol, we drive the equilibrium towards the product side. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the alcohol.

-

Experimental Protocol:

-

Suspend 3-propoxybenzoic acid (1.0 eq.) in an excess of methanol.

-

Carefully add concentrated sulfuric acid (catalytic amount, ~5% v/v) to the mixture.

-

Reflux the solution for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-propoxybenzoate, which can be used in the next step without further purification if a high purity is obtained.

-

Step 1.3: Hydrazinolysis to 3-Propoxybenzohydrazide

This final step in the synthesis of our core intermediate involves the conversion of the methyl ester into the desired hydrazide.

-

Principle: This is a nucleophilic acyl substitution reaction where hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester.[5][6] The reaction is typically carried out in an alcoholic solvent, which serves to dissolve both the ester and hydrazine hydrate. Refluxing provides the necessary activation energy for the reaction to proceed to completion.

-

Experimental Protocol:

-

Dissolve methyl 3-propoxybenzoate (1.0 eq.) in ethanol.

-

Add hydrazine hydrate (3.0-5.0 eq.) to the solution.

-

Reflux the reaction mixture for 8-12 hours. A solid precipitate may form as the reaction progresses.

-

Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid product, 3-propoxybenzohydrazide, by filtration.

-

Wash the product with cold ethanol and dry under vacuum. Recrystallization from ethanol can be performed if higher purity is required.[5]

-

Part 2: Synthesis of Novel 3-Propoxybenzohydrazide Derivatives (Hydrazones)

The synthesized 3-propoxybenzohydrazide is now ready to be derivatized. A common and effective method to create a diverse library of compounds is through the formation of hydrazones (a class of Schiff bases) by condensation with various aldehydes and ketones.[1][7]

The Condensation Reaction: Mechanism and Rationale

Caption: Generalized mechanism of acid-catalyzed hydrazone formation.

-

Principle: The reaction proceeds via the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde. A catalytic amount of acid (e.g., glacial acetic acid or hydrochloric acid) is often employed to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and accelerating the reaction.[8] The subsequent dehydration of the resulting carbinolamine intermediate yields the stable hydrazone product. The choice of aldehyde is critical as the substituent on the aldehyde will ultimately define the novelty and potential biological activity of the final derivative.

General Protocol for Hydrazone Synthesis

This protocol can be adapted for a wide range of aromatic and heterocyclic aldehydes. Microwave-assisted synthesis can also be employed to significantly reduce reaction times.[9][10]

-

In a round-bottom flask, dissolve 3-propoxybenzohydrazide (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Add the desired aldehyde (1.0-1.1 eq.) to the solution.

-

Add a few drops of glacial acetic acid or concentrated HCl as a catalyst.[1][8]

-

Stir the reaction mixture at room temperature or reflux for 2-6 hours. Monitor the reaction by TLC. For microwave synthesis, reactions are typically completed in minutes at elevated temperatures (e.g., 90°C).[10]

-

Upon completion, the product often precipitates out of the solution upon cooling.

-

Collect the solid product by filtration, wash with cold solvent, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol, methanol, or DMF/ethanol mixture) to obtain the pure hydrazone derivative.

Table 1: Representative Aldehydes for Derivatization

| Aldehyde | Rationale for Selection | Potential Biological Activity |

| 4-Hydroxybenzaldehyde | Introduces a phenolic hydroxyl group, which can act as a hydrogen bond donor and has antioxidant properties.[10] | Antioxidant, Anticancer |

| 4-Chlorobenzaldehyde | Introduces a halogen atom which can enhance lipophilicity and participate in halogen bonding.[7] | Antimicrobial, Anticancer |

| 3,4,5-Trimethoxybenzaldehyde | The trimethoxy phenyl moiety is a known pharmacophore in several anticancer agents.[1] | Anticancer, Antimicrobial |

| Thiophene-2-carboxaldehyde | Incorporates a sulfur-containing heterocycle, often associated with potent antimicrobial and antioxidant activity.[7] | Antimicrobial, Antioxidant |

| Pyridine-3-carbaldehyde | Introduces a basic nitrogen atom, which can improve aqueous solubility and serve as a hydrogen bond acceptor.[1] | Antimicrobial, Anticancer |

Part 3: Structural Elucidation and Data Interpretation

The confirmation of the synthesized compounds' structures is paramount. A combination of spectroscopic techniques is essential for unambiguous characterization.

Table 2: Key Spectroscopic Data for Characterization

| Technique | Key Signals for Benzohydrazide | Key Signals for Hydrazone Derivative |

| FT-IR (cm⁻¹) | ~3300-3200 (N-H stretching), ~1640 (C=O stretching, Amide I) | ~3200 (N-H stretching), ~1650 (C=O stretching), ~1600 (C=N stretching)[1][7] |

| ¹H NMR (ppm) | ~9.5 (s, 1H, -CONH -), ~4.5 (s, 2H, -NH₂ ), Aromatic protons, Propoxy protons (~4.0 t, ~1.8 m, ~1.0 t) | ~11.5 (s, 1H, -CONH -), ~8.0-8.5 (s, 1H, -N=CH -), Aromatic and propoxy protons[1][7] |

| ¹³C NMR (ppm) | ~165 (C=O), Aromatic carbons, Propoxy carbons (~70, ~22, ~10) | ~162 (C=O), ~148 (-N=C H-), Aromatic and propoxy carbons[1] |

| Mass Spec (m/z) | [M+H]⁺ corresponding to the molecular weight of 3-propoxybenzohydrazide | [M+H]⁺ corresponding to the molecular weight of the final hydrazone derivative |

-

Expert Interpretation: In the ¹H NMR of the final hydrazone, the disappearance of the broad -NH₂ signal from the starting hydrazide and the appearance of a new singlet for the azomethine proton (-N=CH-) between 8.0 and 8.5 ppm is a definitive indicator of successful hydrazone formation.[1] Similarly, the appearance of the C=N stretching vibration in the FT-IR spectrum provides strong evidence for the formation of the new imine bond.[7]

Conclusion and Future Outlook

This guide provides a detailed and robust methodology for the synthesis of novel 3-propoxybenzohydrazide derivatives. By following these protocols, researchers can efficiently generate a diverse library of compounds for biological screening. The true value of this scaffold lies in its potential for further modification; the aromatic ring can be further functionalized, and a wide array of aldehydes and ketones can be employed in the condensation step. The subsequent screening of these novel molecules against various biological targets will undoubtedly pave the way for the discovery of new lead compounds in the ongoing quest for more effective therapeutics.

References

-

Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Available at: [Link]

-

Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. Available at: [Link]

-

Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. Available at: [Link]

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available at: [Link]

-

Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. ResearchGate. Available at: [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

-

Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Research Square. Available at: [Link]

-

Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PMC - NIH. Available at: [Link]

-

Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. Available at: [Link]

-

Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

- Esterification of hydroxybenzoic acids. Google Patents.

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. MDPI. Available at: [Link]

-

Predicting the product of an esterification reaction. YouTube. Available at: [Link]

-

Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI. Available at: [Link]

Sources

- 1. 4-Propoxy-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 3-Propoxybenzoic acid | C10H12O3 | CID 586799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions [mdpi.com]

- 5. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. chembk.com [chembk.com]

- 8. iajpr.com [iajpr.com]

- 9. 3-Amino-4-propoxybenzoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 10. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

Methodological & Application

Application Notes and Protocols for the Evaluation of 3-Propoxybenzohydrazide as a Novel Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazide derivatives are a promising class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial properties.[1][2][3] This guide provides a comprehensive framework for the initial evaluation of 3-propoxybenzohydrazide, a representative hydrazide derivative, as a potential antimicrobial agent. The protocols detailed herein are designed to be adaptable for other novel hydrazide compounds, providing a foundational methodology for researchers in the field of antimicrobial drug discovery. This document outlines the synthesis, determination of antimicrobial efficacy through minimum inhibitory concentration (MIC) testing, and assessment of cytotoxicity, ensuring a thorough preliminary screening process.

Introduction: The Potential of Hydrazide Scaffolds

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents.[4] Hydrazide-hydrazone derivatives, characterized by the azomethine group (–NH–N=CH–), have garnered significant attention due to their diverse pharmacological activities, including antibacterial, antifungal, and antitubercular effects.[1][2] The biological activity of these compounds is often attributed to their ability to chelate metal ions, interfere with enzymatic activities, and disrupt essential cellular processes in microorganisms.[1] 3-Propoxybenzohydrazide is a synthetic compound belonging to this class, and its structural features suggest potential for antimicrobial efficacy. This document serves as a practical guide for the systematic evaluation of its antimicrobial properties.

Proposed Mechanism of Action

While the precise mechanism of 3-propoxybenzohydrazide is yet to be elucidated, the broader class of hydrazide derivatives has been reported to exert antimicrobial effects through various pathways.[1] One of the most well-documented mechanisms is the inhibition of mycolic acid synthesis, a crucial component of the cell wall in mycobacteria, as exemplified by the antitubercular drug isoniazid.[1] Other proposed mechanisms include the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication, and the disruption of peptidoglycan biosynthesis.[1] The lipophilic nature of some hydrazide derivatives may also facilitate the disruption of microbial cell membrane integrity.[1]

Caption: Potential antimicrobial targets of hydrazide derivatives.

Synthesis of 3-Propoxybenzohydrazide

The synthesis of 3-propoxybenzohydrazide can be achieved through a standard two-step process involving the esterification of 3-propoxybenzoic acid followed by hydrazinolysis of the resulting ester.

Caption: General workflow for the synthesis of 3-propoxybenzohydrazide.

Protocol: Synthesis

-

Esterification:

-

Dissolve 3-propoxybenzoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, neutralize the mixture and extract the ester with a suitable organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude methyl 3-propoxybenzoate.

-

-

Hydrazinolysis:

-

Dissolve the crude ester in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for 8-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 3-propoxybenzohydrazide.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent such as ethanol to obtain the purified 3-propoxybenzohydrazide.

-

Antimicrobial Susceptibility Testing

The antimicrobial efficacy of 3-propoxybenzohydrazide is quantitatively determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[5] The broth microdilution method is a widely used and standardized technique for determining MIC values.[5][6]

Protocol: Broth Microdilution MIC Assay

Caption: Workflow for the broth microdilution MIC assay.

-

Preparation of Test Compound:

-

Prepare a stock solution of 3-propoxybenzohydrazide in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed 1% to avoid solvent-induced toxicity.

-

-

Plate Preparation:

-

Add 100 µL of sterile Mueller-Hinton Broth (MHB) to each well of a 96-well microtiter plate.[5]

-

Add 100 µL of the stock solution of 3-propoxybenzohydrazide to the first well of each row to be tested.

-

-

Serial Dilution:

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in each well.[1]

-

-

Inoculation and Incubation:

-

Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells (broth only).

-

Include a growth control (broth + inoculum + solvent) and a positive control (broth + inoculum + a standard antibiotic).[1]

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[5]

-

Data Presentation: MIC Values

| Microorganism | Strain | Gram Stain | MIC (µg/mL) of 3-Propoxybenzohydrazide | MIC (µg/mL) of Control Antibiotic |

| Staphylococcus aureus | ATCC 29213 | Positive | [Insert Data] | [Insert Data] |

| Escherichia coli | ATCC 25922 | Negative | [Insert Data] | [Insert Data] |

| Pseudomonas aeruginosa | ATCC 27853 | Negative | [Insert Data] | [Insert Data] |

| Candida albicans | ATCC 90028 | N/A (Fungus) | [Insert Data] | [Insert Data] |

Note: This table is a template for recording experimental results.

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of a potential antimicrobial agent against mammalian cells to determine its therapeutic index.[7][8][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which is an indicator of cell viability.[10][11]

Protocol: MTT Cell Viability Assay

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Culture:

-

Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 3-propoxybenzohydrazide in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

-

Incubate the plate for 24 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[11]

-

Mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.[10]

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

-

Data Analysis:

-

Measure the absorbance of each well at 540-570 nm using a microplate reader.[11]

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

-

Conclusion and Future Directions

This document provides a foundational set of protocols for the initial antimicrobial and cytotoxic evaluation of 3-propoxybenzohydrazide. The results from these assays will provide critical data on the compound's spectrum of activity and its safety profile. Promising results would warrant further investigation, including time-kill kinetic studies, determination of the mechanism of action, and in vivo efficacy studies in animal models of infection. The methodologies described are robust and can be readily adapted for the screening of other novel hydrazide derivatives, thereby contributing to the broader effort of antimicrobial drug discovery.

References

- National Institutes of Health (NIH). (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.

- SpringerLink. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.

- SpringerLink. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.

- World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Asia-Pacific Economic Cooperation (APEC). (n.d.). Antimicrobial Susceptibility Testing.

- MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.

- SpringerLink. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.

- ResearchGate. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.

- BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents.

- BenchChem. (n.d.). Application Notes and Protocols for Hydrazide Derivatives as Antimicrobial Agents.

- National Institutes of Health (NIH). (n.d.). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila.

- National Institutes of Health (NIH). (n.d.). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.

- Taylor & Francis Online. (n.d.). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole.

- ResearchGate. (n.d.). Structural requirements for antimicrobial activity of synthesized hydrazide derivatives.

- MDPI. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]

- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]

- 5. apec.org [apec.org]

- 6. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating 3-Propoxybenzohydrazide in Anticancer Research

Introduction: The Therapeutic Potential of Benzohydrazides in Oncology

The benzohydrazide scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer properties.[1] This class of compounds has garnered significant interest for its potential to be developed into targeted therapeutic agents. The core structure, characterized by a benzene ring linked to a hydrazide moiety (-CONHNH2), serves as a versatile template for chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

3-Propoxybenzohydrazide, a specific derivative with a propoxy group at the 3-position of the benzene ring, is an interesting candidate for anticancer research. While extensive research on this particular molecule is emerging, the broader family of alkoxy-substituted benzohydrazides has shown promise through various mechanisms of action. These include the inhibition of critical signaling pathways, induction of programmed cell death (apoptosis), and disruption of the cell cycle in cancer cells.[2][3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the investigation of 3-propoxybenzohydrazide's anticancer potential. It offers a logical, tiered experimental workflow, detailed protocols for key assays, and insights into the causality behind experimental choices, grounded in the known activities of structurally related compounds.

Postulated Mechanisms of Action

Based on extensive studies of related benzohydrazide and hydrazone derivatives, several plausible mechanisms of anticancer activity can be postulated for 3-propoxybenzohydrazide. A thorough investigation should aim to explore these potential pathways.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A prominent mechanism for many benzohydrazide derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key RTK.[5][6][7] EGFR is frequently overexpressed in various solid tumors and its activation leads to downstream signaling cascades that promote cell proliferation, survival, and metastasis.[5] It is hypothesized that the benzohydrazide moiety can interact with the ATP-binding pocket of the EGFR kinase domain, preventing its phosphorylation and subsequent activation of downstream pathways like MAPK/ERK and PI3K/Akt. The propoxy group on the benzene ring may influence the binding affinity and selectivity for the receptor.

Caption: Postulated EGFR Inhibition Pathway by 3-Propoxybenzohydrazide.

Induction of Oxidative Stress

Hydrazone derivatives, which are closely related to and can be formed from hydrazides, are known to induce the generation of reactive oxygen species (ROS) in cancer cells.[8][9][10] Elevated ROS levels can lead to oxidative damage of DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[10] This pro-oxidant activity can be a selective advantage against cancer cells, which often have a higher basal level of oxidative stress compared to normal cells.

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of effective anticancer agents is the induction of apoptosis and/or arrest of the cell cycle.[2][3][4][11] Benzohydrazide derivatives have been shown to cause cell cycle arrest at various phases, such as G1/S or G2/M, preventing cancer cells from replicating.[3][4] Furthermore, they can trigger the intrinsic (mitochondrial) or extrinsic apoptotic pathways, characterized by the activation of caspases and changes in apoptosis-related proteins like the Bcl-2 family.[2][12]

Experimental Workflow for Evaluating 3-Propoxybenzohydrazide

A structured, multi-tiered approach is recommended to efficiently characterize the anticancer properties of 3-propoxybenzohydrazide. This workflow progresses from broad cytotoxicity screening to more detailed mechanistic studies.

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole Hydrazide Compound IHZ-1 Induces Apoptosis and Autophagy via Activation of ROS/JNK Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole Hydrazide Compound IHZ-1 Induces Apoptosis and Autophagy via Activation of ROS/JNK Pathway in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of oxidative stress by anticancer drugs in the presence and absence of cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, antiproliferative and apoptosis induction potential activities of novel bis(indolyl)hydrazide-hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Evaluating the Antioxidant Activity of 3-Propoxybenzohydrazide

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1] Antioxidants are compounds that can neutralize these harmful ROS, and there is a continuous search for novel and effective antioxidant agents.[2] Hydrazides and their derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antioxidant properties.[2][3] The hydrazide moiety is thought to contribute to antioxidant activity through its ability to donate a hydrogen atom, thereby scavenging free radicals.[4] This application note provides a detailed protocol for testing the antioxidant activity of a specific benzohydrazide derivative, 3-Propoxybenzohydrazide, using established in vitro assays.

The protocols outlined herein are designed for researchers, scientists, and drug development professionals to obtain reliable and reproducible data on the antioxidant potential of 3-Propoxybenzohydrazide. We will detail the methodologies for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. These assays were selected for their robustness, and widespread use, and because they measure different aspects of antioxidant activity.

Physicochemical Properties of 3-Propoxybenzohydrazide

A thorough understanding of the test compound's properties is crucial for accurate assay design. While specific experimental data for 3-Propoxybenzohydrazide is not widely published, we can infer some properties based on its structure. It is a benzohydrazide with a propoxy group at the 3-position of the benzene ring. The presence of the hydrazide group suggests potential hydrogen-donating capabilities, which is a key mechanism for radical scavenging.[4] The propoxy group may influence its solubility and lipophilicity, which should be considered when preparing stock solutions. It is recommended to determine the solubility of 3-Propoxybenzohydrazide in common solvents such as ethanol, methanol, and DMSO to ensure complete dissolution for the assays.

Experimental Design and Workflow

The overall workflow for assessing the antioxidant activity of 3-Propoxybenzohydrazide involves preparing the compound and reagents, performing the antioxidant assays, and analyzing the data to determine key parameters such as the half-maximal inhibitory concentration (IC50) or Trolox equivalent antioxidant capacity (TEAC).

Figure 1: General workflow for assessing the antioxidant activity of 3-Propoxybenzohydrazide.

Protocol 1: DPPH Radical Scavenging Assay

Principle

The DPPH assay is a popular method for screening the free radical scavenging activity of compounds.[5] The stable free radical DPPH has a deep purple color in solution with a characteristic absorbance maximum around 517 nm.[6] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow and a decrease in absorbance.[5][7] The degree of discoloration is proportional to the scavenging activity of the test compound.[6]

Materials and Reagents

-

3-Propoxybenzohydrazide

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or Ethanol, ACS grade or higher)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader or UV-Vis spectrophotometer

-

Micropipettes and tips

Procedure

-

Preparation of Solutions:

-

DPPH Stock Solution (0.2 mM): Accurately weigh 7.89 mg of DPPH and dissolve it in 100 mL of methanol in a volumetric flask.[6] Wrap the flask with aluminum foil to protect the solution from light and prepare it fresh before use.[6]

-

3-Propoxybenzohydrazide Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of 3-Propoxybenzohydrazide and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

-

Working Solutions: Prepare a series of dilutions of 3-Propoxybenzohydrazide from the stock solution (e.g., 10, 25, 50, 100, 200, 400 µg/mL).[6]

-

Positive Control: Prepare a series of dilutions of ascorbic acid or Trolox with the same concentrations as the test compound.

-

-

Assay Protocol (96-well plate format):

-

Add 100 µL of each concentration of the 3-Propoxybenzohydrazide working solutions into triplicate wells.[6]

-

Add 100 µL of each concentration of the positive control into separate triplicate wells.[6]

-

For the negative control, add 100 µL of methanol to triplicate wells.[6]

-

For the blank, add 200 µL of methanol to triplicate wells.

-

Initiate the reaction by adding 100 µL of the 0.2 mM DPPH solution to all wells except the blank wells.[6]

-

Incubate the plate in the dark at room temperature for 30 minutes.[7]

-

Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100

Where:

-

A_control is the absorbance of the negative control (DPPH solution without the test compound).

-

A_sample is the absorbance of the DPPH solution with the test compound.

The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of 3-Propoxybenzohydrazide.

Example Data Presentation

| Concentration (µg/mL) | % DPPH Scavenging (3-Propoxybenzohydrazide) | % DPPH Scavenging (Ascorbic Acid) |

| 10 | 15.2 ± 1.3 | 35.8 ± 2.1 |

| 25 | 32.5 ± 2.5 | 68.4 ± 3.5 |

| 50 | 51.8 ± 3.1 | 92.1 ± 1.8 |

| 100 | 75.3 ± 4.2 | 94.5 ± 1.2 |

| 200 | 88.9 ± 3.8 | 95.2 ± 1.0 |

| 400 | 92.1 ± 2.9 | 95.8 ± 0.8 |

| IC50 (µg/mL) | ~48 | ~18 |

Protocol 2: ABTS Radical Cation Decolorization Assay

Principle

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[8] ABTS is oxidized to its radical cation form (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate.[8][9] The ABTS•+ has a characteristic blue-green color with an absorbance maximum at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.

Materials and Reagents

-

3-Propoxybenzohydrazide

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

-

Potassium persulfate (or ammonium persulfate)

-

Phosphate buffered saline (PBS) or ethanol

-

Trolox (as a positive control)

-

96-well microplate

-

Microplate reader or UV-Vis spectrophotometer

Procedure

-

Preparation of ABTS•+ Stock Solution:

-

Preparation of ABTS•+ Working Solution:

-

Before the assay, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[9]

-

-

Assay Protocol (96-well plate format):

-

Prepare serial dilutions of 3-Propoxybenzohydrazide and the Trolox standard.

-

Add 10 µL of each dilution of the test compound and Trolox to triplicate wells.

-

Add 190 µL of the ABTS•+ working solution to each well.[9]

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Data Analysis

The percentage of ABTS•+ scavenging activity is calculated using a similar formula as for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

Principle